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molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0

Methyl 3-chloro-2-nitrobenzoate

Cat. No. B1590537
M. Wt: 215.59 g/mol
InChI Key: VTWUVGLVDQXCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006477B2

Procedure details

A solution of 5.3 g (16.2 mmol) of sodium tungstate dihydrate and 3.2 g (32.3 mmol) of concentrated sulfuric acid in 53 ml of methanol was heated to 40° C., and a solution of 15 g (80.8 mmol) of methyl 2-amino-3-chlorobenzoate in 13 ml of methanol, and 33.0 ml (323 mmol) of a 30% hydrogen peroxide solution were simultaneously added dropwise over 10 hours. The pH value at this time was 0.5. After the completion of the dropwise addition, the mixture was stirred at 40° C. for 2 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 30 ml of toluene and 8.3 ml (80.8 mmol) of a 30% hydrogen peroxide solution were added to the reaction liquid, and 19.9 g (88.9 mmol) of a 25% aqueous potassium hydroxide solution was further added dropwise so that the temperature was 30° C. or less. The mixture was stirred at room temperature for 12 hours, and the reaction was completed. After the completion of the reaction, the methanol was distilled off, and 58 ml of toluene was added for separation. The obtained organic phase was washed with 20 ml of water, and methyl 3-chloro-2-nitrobenzoate was obtained as a toluene solution. This solution was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 88%. The amount of the potassium hydroxide added is sufficient to make the pH condition alkaline.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3.2 g
Type
reactant
Reaction Step Six
Quantity
53 mL
Type
reactant
Reaction Step Six
Quantity
5.3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10].OO.[OH-:20].[K+].C[OH:23]>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[Cl:17][C:16]1[C:7]([N+:6]([O-:23])=[O:20])=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10] |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
3.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
53 mL
Type
reactant
Smiles
CO
Name
Quantity
5.3 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
ADDITION
Type
ADDITION
Details
was further added dropwise so that the temperature
CUSTOM
Type
CUSTOM
Details
was 30° C. or less
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off
ADDITION
Type
ADDITION
Details
58 ml of toluene was added for separation
WASH
Type
WASH
Details
The obtained organic phase was washed with 20 ml of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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